molecular formula C7H8F2N2O2 B1484178 6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098142-49-3

6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484178
CAS RN: 2098142-49-3
M. Wt: 190.15 g/mol
InChI Key: SZBSSJBHLGUCIS-UHFFFAOYSA-N
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Description

Difluoromethyl compounds are widely used in pharmaceutical, agrochemical, and materials science due to the positive impacts of the CF2H group on the physical properties of organic compounds, including solubility, metabolic stability, and lipophilicity .


Synthesis Analysis

Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Molecular Structure Analysis

The biological environment changes the molecular structure of difluoromethyl compounds only slightly .


Chemical Reactions Analysis

Difluoromethylation reactions are accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .


Physical And Chemical Properties Analysis

The difference in chemical shift (Δ δ = δ (DMSO-d6) − δ (CDCl3)) correlates with a molecule’s ability to act as a hydrogen-bond donor . Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .

Scientific Research Applications

Late-Stage Difluoromethylation in Drug Development

The introduction of difluoromethyl groups at the late stages of pharmaceutical synthesis is a significant application. This process enhances the physical properties of compounds, such as metabolic stability and lipophilicity, which are crucial in drug design . The compound can serve as a versatile intermediate for introducing difluoromethyl groups into bioactive molecules, potentially leading to new therapeutic agents.

Photocatalytic Reactions in Organic Synthesis

Photocatalytic difluoromethylation reactions are pivotal in organic synthesis, particularly for aromatic compounds and aliphatic multiple C–C bonds . The compound can be utilized in photocatalytic strategies to introduce difluoromethyl groups under mild and environmentally benign conditions, contributing to greener chemistry practices.

Protein Labeling in Biochemistry

The precise site-selective installation of difluoromethyl groups onto large biomolecules, such as proteins, is an emerging field. This compound could facilitate the development of new protein labeling techniques, aiding in the study of protein function and interaction .

Radiolabeling for Imaging Applications

Incorporating difluoromethyl groups can also be beneficial in the development of imaging agents. The compound could be used in the synthesis of radiolabeled molecules for positron emission tomography (PET), enhancing the detection of diseases .

Safety and Hazards

Safety data sheets for difluoromethyl compounds indicate that they can cause skin irritation, serious eye irritation, and may cause drowsiness or dizziness . They react violently with water .

Future Directions

Photocatalytic difluoromethylation reactions of aromatic compounds and aliphatic multiple C–C bonds have played relevant roles as the CF2H group substitutions exert positive impacts on the physical properties of organic compounds . This field of research has benefited from the invention of multiple difluoromethylation reagents .

properties

IUPAC Name

6-(difluoromethyl)-3-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-2-11-5(12)3-4(6(8)9)10-7(11)13/h3,6H,2H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBSSJBHLGUCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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